Benzotriazole-d4

Catalog No.
S942111
CAS No.
1185072-03-0
M.F
C6H5N3
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole-d4

CAS Number

1185072-03-0

Product Name

Benzotriazole-d4

IUPAC Name

4,5,6,7-tetradeuterio-2H-benzotriazole

Molecular Formula

C6H5N3

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)/i1D,2D,3D,4D

InChI Key

QRUDEWIWKLJBPS-RHQRLBAQSA-N

SMILES

C1=CC=C2C(=C1)NN=N2

Synonyms

1,2,3-1H-Benzotriazole-d4; 1,2,3-Triaza-1H-indene-d4; 1,2-Aminoazophenylene-d4; 1H-1,2,3-Benzotriazole-d4; 2,3-Diazaindole-d4; Azimidobenzene-d4; Aziminobenzene-d4; BLS 1326-d4; Benzisotriazole-d4; NSC 3058-d4; Rusmin R-d4; Seetec BT-d4;

Canonical SMILES

C1=CC2=NNN=C2C=C1

Isomeric SMILES

[2H]C1=C(C2=NNN=C2C(=C1[2H])[2H])[2H]

Pharmaceutical Development:

  • Deuterium labeling is a common technique used in drug discovery and development. By replacing specific hydrogen atoms with deuterium, scientists can track the behavior of the drug molecule within the body. This information is crucial for understanding a drug's pharmacokinetics (movement through the body) and metabolism (breakdown by the body) [].

Mass Spectrometry:

  • Benzotriazole-d4 can be used as an internal standard in mass spectrometry experiments. An internal standard is a compound added to a sample in a known amount to help researchers accurately measure the concentration of the target analytes. The specific properties of benzotriazole-d4, including its mass and chemical behavior, make it suitable for this application in various research settings [].

Material Science:

  • The unique properties of benzotriazole-d4, including its corrosion inhibition and anti-fouling capabilities, are being explored in material science research. Studies suggest that incorporating benzotriazole-d4 into certain materials can improve their resistance to corrosion and biofouling, which is the accumulation of unwanted organisms on surfaces [, ].

Benzotriazole-d4 is a deuterated derivative of benzotriazole, a compound characterized by its fused benzene and triazole rings. Its chemical formula is C6_6D4_4N3_3, with a molecular weight of approximately 123.15 g/mol. Benzotriazole itself is known for its wide range of applications, particularly in the fields of corrosion inhibition, UV stabilization, and as a building block for pharmaceuticals and agricultural chemicals. The deuterated form, Benzotriazole-d4, is primarily utilized in analytical chemistry as an internal standard in nuclear magnetic resonance spectroscopy and mass spectrometry due to its unique isotopic signature, which allows for precise quantification of compounds in complex mixtures .

Typical of benzotriazoles, including:

  • Condensation Reactions: It can react with carbonyl compounds to form acylbenzotriazoles, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The triazole nitrogen can act as a nucleophile, allowing for the formation of various derivatives through substitution reactions.
  • Alkylation Reactions: Benzotriazole-d4 can undergo alkylation to form more complex structures, expanding its utility in synthetic chemistry .

These reactions highlight the compound's versatility as a synthetic intermediate and its role in the development of new materials.

Benzotriazole and its derivatives exhibit notable biological activities. Research indicates that these compounds can act as:

  • Antimicrobial Agents: Some derivatives show efficacy against various bacterial strains.
  • Anticancer Agents: Benzotriazoles have been studied for their potential to inhibit cancer cell proliferation by interfering with microtubule dynamics during cell division .
  • Vasorelaxant Properties: Certain derivatives have demonstrated vasodilatory effects, suggesting potential applications in cardiovascular therapies .

The biological activity of Benzotriazole-d4 specifically remains less explored but is likely similar to that of its non-deuterated counterpart.

The synthesis of Benzotriazole-d4 can be achieved through several methods:

  • Deuterated Hydrolysis: Starting from benzotriazole, deuterated solvents or reagents can be used to introduce deuterium into the compound.
  • Direct Synthesis: The reaction of deuterated hydrazine with an appropriate aromatic compound under acidic conditions can yield Benzotriazole-d4 directly.
  • Isotope Exchange Reactions: Utilizing deuterated reagents in reactions involving benzotriazole can facilitate the incorporation of deuterium into the structure .

These methods ensure that the resulting compound retains its chemical properties while providing isotopic labeling for analytical purposes.

Benzotriazole-d4 finds use in several key areas:

  • Analytical Chemistry: It serves as an internal standard for quantitative analysis in mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Research Tool: Its unique isotopic characteristics make it valuable for studying reaction mechanisms and pathways in organic synthesis.
  • Corrosion Inhibition: Like its parent compound, it may also be explored for applications in preventing metal corrosion in various environments .

Benzotriazole-d4 shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzothiazoleThiazole derivativeExhibits antimicrobial properties; used in rubber production.
TolyltriazoleTriazole derivativeKnown for its use as a corrosion inhibitor; more effective than benzotriazole in some applications.
5-MethylbenzotriazoleMethyl-substitutedShows enhanced biological activity compared to unsubstituted benzotriazoles.

Benzotriazole-d4's uniqueness lies in its isotopic labeling, which enhances analytical precision while retaining the functional properties associated with benzotriazoles .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

123.073454156 g/mol

Monoisotopic Mass

123.073454156 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-04-14

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